

Introduction: Unveiling a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Bromobenzyl)hydrazine

Cat. No.: B1284565

[Get Quote](#)

(2-Bromobenzyl)hydrazine, identified by CAS Number 51421-27-3, is a substituted benzylhydrazine that has emerged as a significant and versatile intermediate in modern organic synthesis.^[1] Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a synthetically adaptable 2-bromophenyl group, makes it a valuable precursor for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a particular focus on its utility in the synthesis of heterocyclic compounds and its potential in medicinal chemistry and drug discovery programs.^{[1][2]} The strategic placement of the bromine atom ortho to the hydrazinomethyl group offers unique opportunities for intramolecular reactions and late-stage functionalization, positioning this reagent as a key tool for creating novel chemical entities.

Core Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in research and development.

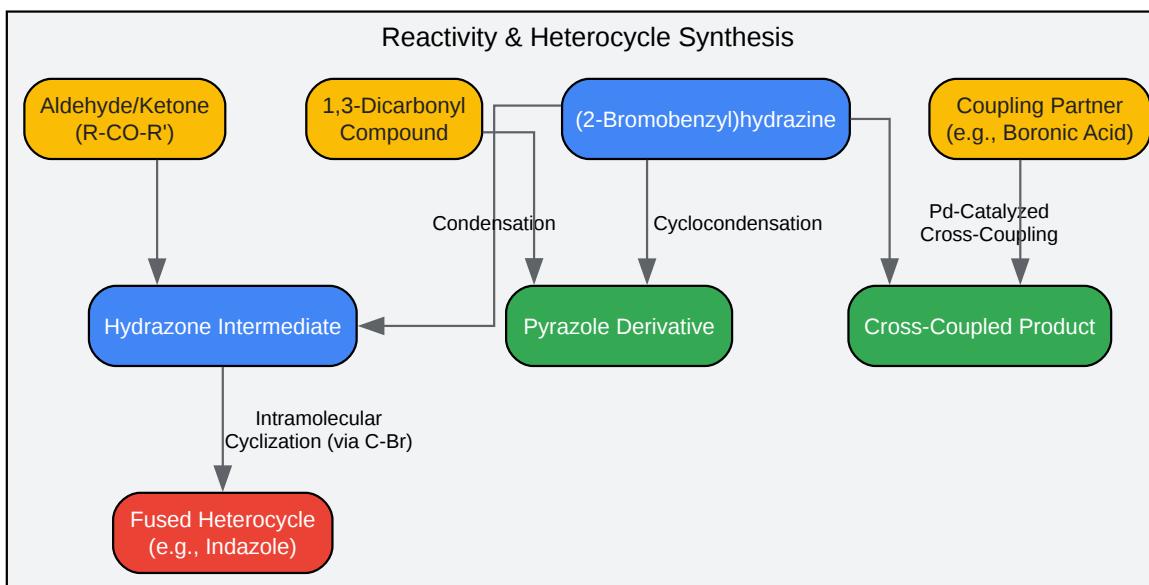
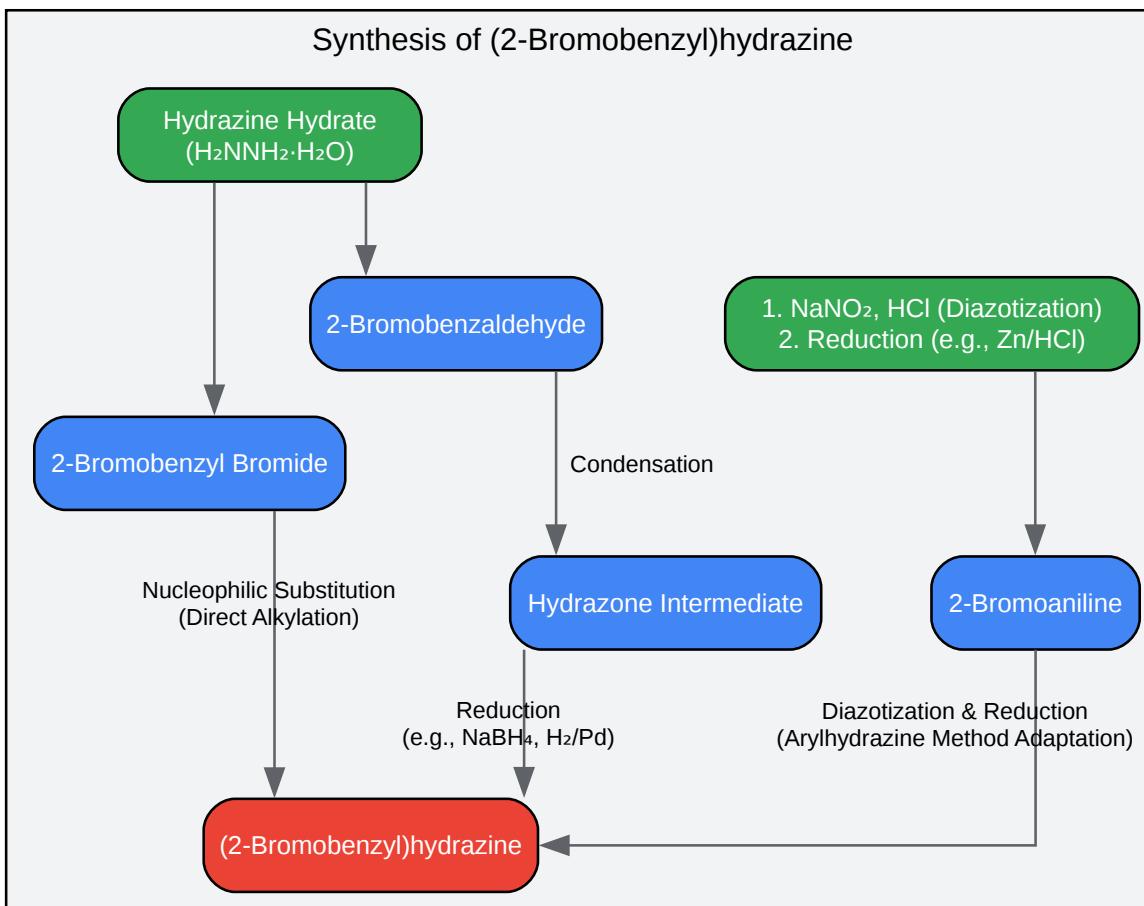
Key Properties Summary

The essential physicochemical data for **(2-Bromobenzyl)hydrazine** are summarized below.

Property	Value	Reference(s)
CAS Number	51421-27-3	[3][4][5]
Molecular Formula	C ₇ H ₉ BrN ₂	[1][4]
Molecular Weight	201.07 g/mol	[1][4]
IUPAC Name	[(2-bromophenyl)methyl]hydrazine	[3]
Canonical SMILES	NNCC1=CC=CC=C1Br	[3][5]
Purity	Typically ≥95%	[3]
Storage Conditions	Store in freezer (-20°C), under inert atmosphere, away from light.	[5]

Spectroscopic Characterization

While specific spectra are proprietary to manufacturers, the structural features of **(2-Bromobenzyl)hydrazine** allow for a confident prediction of its spectroscopic signatures, which are crucial for reaction monitoring and quality control.[6][7]



- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals corresponding to the aromatic protons (a complex multiplet pattern in the ~7.0-7.6 ppm region), a singlet for the benzylic methylene (-CH₂-) protons around 4.0 ppm, and broad, exchangeable signals for the hydrazine (-NHNH₂) protons.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display six unique signals in the aromatic region (~120-140 ppm), including the carbon bearing the bromine atom (C-Br), and a signal for the benzylic carbon (-CH₂) in the aliphatic region (~50-60 ppm).
- IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. Key expected peaks include N-H stretching (broad, ~3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), aromatic C=C

stretching (~1450-1600 cm^{-1}), and a C-Br stretching vibration in the fingerprint region (<1000 cm^{-1}).

- MS (Mass Spectrometry): The mass spectrum is particularly informative due to the presence of bromine. It will show a characteristic pair of molecular ion peaks (M^+ and $M+2$) of nearly equal intensity, corresponding to the two major isotopes of bromine, ^{79}Br and ^{81}Br .

Synthesis Methodologies: Pathways to a Key Intermediate

Several viable synthetic routes exist for the preparation of **(2-Bromobenzyl)hydrazine**. The choice of method often depends on the availability of starting materials, scale, and desired purity. The most direct and widely applicable method involves the nucleophilic substitution of a benzyl halide with hydrazine.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy (2-Bromobenzyl)hydrazine | 51421-27-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 51421-27-3 | (2-Bromobenzyl)hydrazine - AiFChem [aifchem.com]
- 5. 51421-27-3|(2-Bromobenzyl)hydrazine|BLD Pharm [bldpharm.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Introduction: Unveiling a Versatile Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1284565#2-bromobenzyl-hydrazine-cas-number-51421-27-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com